Elastase Inhibitor III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Elastase Inhibitor III is a potent inhibitor of human leukocyte elastase, an enzyme that plays a crucial role in the degradation of elastin, a key component of the extracellular matrix in connective tissues. Elastase is involved in various physiological processes, including tissue repair and immune response. its overactivity can lead to tissue damage and contribute to inflammatory diseases such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cystic fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elastase Inhibitor III typically involves the use of peptide synthesis techniques. One common method includes the coupling of specific amino acids using reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and activity of the inhibitor .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process includes the sequential addition of amino acids, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. Quality control measures are essential to ensure the purity and efficacy of the inhibitor .

Chemical Reactions Analysis

Types of Reactions: Elastase Inhibitor III primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine are commonly used.

Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.

Oxidation/Reduction: Mild oxidizing or reducing agents can be used to modify specific amino acid residues.

Major Products: The primary product of these reactions is the modified peptide chain of this compound, which retains its inhibitory activity against elastase .

Scientific Research Applications

Elastase Inhibitor III has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: Helps in understanding the role of elastase in various physiological and pathological processes.

Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, COPD, and cystic fibrosis.

Industry: Utilized in the development of anti-inflammatory drugs and as a standard in biochemical assays

Mechanism of Action

Elastase Inhibitor III exerts its effects by binding to the active site of human leukocyte elastase, thereby preventing the enzyme from degrading elastin and other substrates. This binding is often irreversible, leading to a sustained inhibition of elastase activity. The inhibitor targets the catalytic triad of aspartate, serine, and histidine residues in the enzyme, disrupting its function and reducing tissue damage .

Comparison with Similar Compounds

α1-Antitrypsin: A natural inhibitor of elastase, primarily produced in the liver.

Elafin: Another endogenous inhibitor with similar functions.

Synthetic Peptide Inhibitors: Various synthetic peptides designed to inhibit elastase activity

Uniqueness: Elastase Inhibitor III is unique due to its high specificity and potency against human leukocyte elastase. Unlike some natural inhibitors, it can be synthesized and modified to enhance its stability and efficacy. This makes it a valuable tool in both research and therapeutic applications .

Biological Activity

Elastase Inhibitor III, a specific inhibitor of neutrophil elastase (HNE), has gained attention due to its potential therapeutic applications in various inflammatory conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Neutrophil Elastase

Neutrophil elastase is a serine protease secreted by neutrophils during inflammatory responses. It plays a crucial role in the degradation of elastin and other extracellular matrix components, contributing to tissue remodeling and repair. However, excessive elastase activity is linked to various diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury, and ischemic brain damage .

This compound acts by binding to the active site of neutrophil elastase, preventing substrate access and subsequent enzymatic activity. The interaction is characterized by a catalytic triad consisting of Asp102, His57, and Ser195, which is pivotal for the enzyme's function . By inhibiting elastase, the compound helps maintain the balance between proteolytic activity and tissue integrity.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects against HNE. For instance, specific polypeptides derived from natural sources have shown IC50 values in the low micromolar range (0.021 to 0.044 µM) against HNE . These findings suggest that modifications in the peptide structure can enhance inhibitory potency.

Case Studies

- Sivelestat in Surgical Patients : A systematic review indicated that sivelestat (a neutrophil elastase inhibitor) significantly reduced the incidence of acute lung injury in patients undergoing esophagectomy. The study reported a risk ratio of 0.27 for acute lung injury occurrence among patients treated with sivelestat compared to controls .

- Neuroprotection in Ischemic Stroke : In a mouse model of focal ischemia, treatment with sivelestat improved neurological outcomes by reducing brain edema and vascular permeability. The study highlighted that inhibition of elastase preserved microvascular integrity during acute cerebral ischemia .

Comparative Efficacy

The efficacy of various elastase inhibitors can be summarized as follows:

| Compound | IC50 (µM) | Effectiveness | Study Reference |

|---|---|---|---|

| This compound | 0.021 - 0.044 | Potent against HNE | |

| Sivelestat | N/A | Reduced acute lung injury incidence | |

| MK0339 | 1 | Promoted cell survival in ELANE models |

Clinical Implications

The biological activity of this compound suggests its potential as a therapeutic agent in managing conditions characterized by excessive neutrophil elastase activity. Its application could extend to:

- Chronic Respiratory Diseases : Reducing inflammation and tissue damage.

- Acute Lung Injury : Preventing complications post-surgery.

- Neurological Disorders : Protecting against ischemic damage during strokes.

Properties

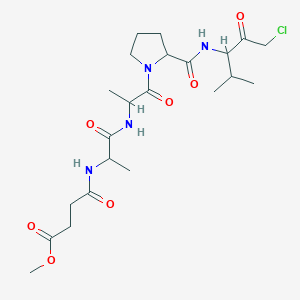

IUPAC Name |

methyl 4-[[1-[[1-[2-[(1-chloro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDFLJMBAYGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35ClN4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.